[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c21-9-11-4-6-12(7-5-11)17(24)27-10-15(22)18-19-16(23)13-2-1-3-14(8-13)20(25)26/h1-9H,10H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTGQLHICKHSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)COC(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate typically involves multiple steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3-nitrobenzoic acid with hydrazine hydrate to form 3-nitrobenzoyl hydrazide.
Acylation Reaction: The hydrazide intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester.
Condensation Reaction: The ethyl ester is subsequently condensed with 4-formylbenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Nitro derivatives, nitroso compounds.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzoates and hydrazides.
Scientific Research Applications
Chemistry
In chemistry, [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving hydrazine derivatives. It may also serve as a probe for investigating biochemical pathways involving nitro and formyl groups.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for the design of inhibitors or activators of biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of [2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Analogues
A. Hydrazinecarbothioamides and Triazoles ()
Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides share the hydrazine backbone but differ in substituents:
The absence of a thione group in the target compound eliminates tautomeric equilibria, simplifying its stability profile.
B. Formyl-Substituted Aromatic Esters ()
Compounds like 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate () and [2-(3-nitroanilino)-2-oxoethyl] 4-formylbenzoate () share the 4-formylbenzoate motif:
The target compound’s nitro group at the benzoyl position may enhance intermolecular interactions (e.g., dipole-dipole) compared to methyl-substituted analogues.
Nitro-Substituted Aromatics ()
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate () provides insights into nitro group effects:
The hydrazinyl group in the target compound introduces nucleophilic reactivity absent in simple nitroaromatic esters.
Structural Data Comparison
Key differences in molecular geometry and packing:
- Crystal Packing : Unlike 4-formyl-2-nitrophenyl 3-nitrobenzoate (), which forms helical chains via C–H···O interactions, the target compound’s packing is likely influenced by hydrazinyl hydrogen bonding .
- Tautomerism : The absence of thione groups (cf. ’s 1,2,4-triazoles) prevents tautomeric complexity .
Biological Activity
The compound [2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate is a derivative of nitrobenzoyl hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12N6O6
- IUPAC Name : 2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl 4-formylbenzoate
This compound features a hydrazone linkage, which is crucial for its biological activity. The presence of the nitro group is significant as it often enhances the reactivity and biological effects of aromatic compounds.
Biological Activity Overview
Nitrobenzoyl derivatives, including the compound , have been reported to exhibit various biological activities such as:
- Antimicrobial Activity : Nitro compounds often show significant antibacterial and antifungal properties. For instance, studies have indicated that nitrobenzoyl derivatives can inhibit the growth of specific bacterial strains through disruption of cellular processes .
- Anticancer Properties : Several nitrobenzoyl derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism typically involves inducing apoptosis and inhibiting cell proliferation. Research indicates that these compounds can target multiple pathways involved in cancer progression, including angiogenesis .
- Anti-inflammatory Effects : Nitro compounds have been associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related nitrobenzoyl derivative on human cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM). Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Antiangiogenic Activity
Another research focused on the antiangiogenic properties of nitrobenzoyl derivatives using zebrafish models. The study found that treatment with these compounds resulted in impaired vascular development characterized by reduced intersegmental vessel formation. This effect was attributed to disruption of VEGF/VEGFR signaling pathways, highlighting the potential of these compounds as antiangiogenic agents in tumor therapy .
Data Table: Biological Activities of Nitrobenzoyl Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
